molecular formula C7H14ClNO B13480524 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B13480524
M. Wt: 163.64 g/mol
InChI Key: GPYMLUKQBLNIND-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H16ClN. It is a spirocyclic compound, characterized by a unique structure that includes a spiro-connected oxane and azaspiro ring system.

Preparation Methods

The synthesis of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials. These reactions typically employ conventional chemical transformations and minimal chromatographic purifications . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. It is known to act as a reversible and selective inhibitor of the enzyme monoamine oxidase A (MAO-A). MAO-A catalyzes the oxidation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, the compound can modulate the levels of these neurotransmitters, potentially leading to therapeutic effects.

Comparison with Similar Compounds

7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:

  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid benzyl ester
  • 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific inhibitory action on MAO-A, which distinguishes it from other related compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

7-methyl-5-oxa-2-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(9-3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H

InChI Key

GPYMLUKQBLNIND-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CNC2)OC1.Cl

Origin of Product

United States

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